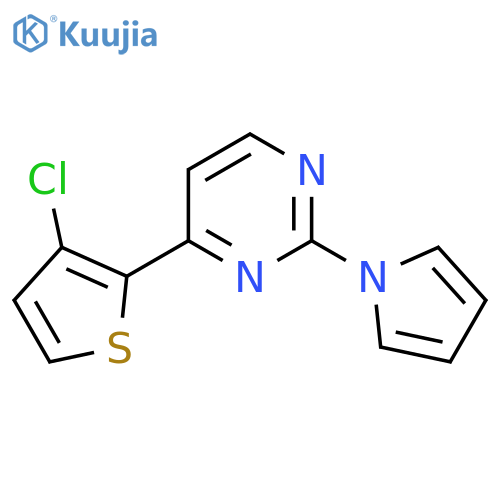

Cas no 860788-62-1 (4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine)

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- HMS2720E19

- AKOS005083899

- 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

- 4-(3-chlorothiophen-2-yl)-2-pyrrol-1-ylpyrimidine

- 860788-62-1

- CHEMBL1326665

- MLS000720626

- 1T-9000

- 4-(3-chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

- SMR000336369

- Pyrimidine, 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)-

- 4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

-

- インチ: 1S/C12H8ClN3S/c13-9-4-8-17-11(9)10-3-5-14-12(15-10)16-6-1-2-7-16/h1-8H

- InChIKey: CVJRUNFFQIGCGF-UHFFFAOYSA-N

- SMILES: ClC1C=CSC=1C1C=CN=C(N=1)N1C=CC=C1

計算された属性

- 精确分子量: 261.0127461g/mol

- 同位素质量: 261.0127461g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59Ų

- XLogP3: 2.9

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3(Predicted)

- Boiling Point: 454.0±53.0 °C(Predicted)

- 酸度系数(pKa): -2.77±0.50(Predicted)

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634233-1mg |

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine |

860788-62-1 | 98% | 1mg |

¥546.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634233-2mg |

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine |

860788-62-1 | 98% | 2mg |

¥495.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634233-5mg |

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine |

860788-62-1 | 98% | 5mg |

¥537.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634233-10mg |

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine |

860788-62-1 | 98% | 10mg |

¥747.00 | 2024-07-28 |

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine 関連文献

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidineに関する追加情報

Introduction to 4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (CAS No. 860788-62-1)

4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its promising biological activity and structural features. This compound, identified by the CAS number 860788-62-1, belongs to a class of molecules that exhibit potential therapeutic applications, particularly in the realm of oncology and anti-inflammatory treatments. The unique combination of a thiophene ring, a pyrrole moiety, and a pyrimidine core makes this molecule a fascinating subject for further investigation.

The structural framework of 4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine incorporates several key functional groups that contribute to its pharmacological properties. The thiophene ring at the 3-position is known for its ability to interact with biological targets, while the pyrrole ring at the 2-position adds another layer of complexity to its binding affinity. The pyrimidine core serves as a scaffold that can be modified to enhance drug-like characteristics such as solubility, bioavailability, and metabolic stability.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The integration of multiple heterocyclic systems into a single molecule can lead to synergistic effects, improving overall efficacy and reducing side effects. In this context, 4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine represents an innovative approach to designing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential role in modulating key biological pathways associated with diseases such as cancer and inflammation. Studies have demonstrated that thiophene derivatives can inhibit enzymes involved in tumor growth and progression. Similarly, pyrrole-containing compounds have shown anti-inflammatory properties by targeting inflammatory cytokines and signaling pathways. The combination of these two motifs in 4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine suggests that it may exhibit dual functionality, offering a multifaceted therapeutic strategy.

Recent research has also explored the synthetic pathways for constructing 4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine and its derivatives. The synthesis typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, which are crucial for large-scale production. These developments not only facilitate the production of this compound but also open avenues for exploring its analogs with enhanced properties.

The pharmacokinetic profile of 4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine is another area of interest. Understanding how this molecule is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its potential as a drug candidate. Preliminary studies suggest that the compound exhibits favorable pharmacokinetic properties, including reasonable solubility and bioavailability. However, further investigation is needed to fully characterize its metabolic pathways and potential interactions with other drugs.

In conclusion, 4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (CAS No. 860788-62-1) is a structurally intriguing compound with significant therapeutic potential. Its unique combination of heterocyclic moieties positions it as a promising candidate for further development in pharmaceutical research. As our understanding of biological targets and synthetic methodologies continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery and development of novel therapeutics.

860788-62-1 (4-(3-Chlorothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine) Related Products

- 2098106-91-1(Methyl(2-methylhex-5-en-1-yl)amine hydrochloride)

- 1261983-53-2([1,1'-Biphenyl]-2-carboxylic acid, 2'-(phenylmethoxy)-)

- 90389-57-4(N-(4-Bromobenzyl)-1-butanamine hydrochloride)

- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)

- 2223510-31-2(2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)

- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)

- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)

- 2172434-71-6(tert-butyl 3-(fluorosulfonyl)methyl-4-(thiophen-3-yl)pyrrolidine-1-carboxylate)

- 2149590-27-0(3,3,3-Trifluoropropoxytriethylsilane)

- 1270459-93-2(1-(4-Fluoro-2-methylphenyl)butan-1-amine)